molecular formula C18H21N5O3S B2379762 ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate CAS No. 477868-54-5

ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate

Cat. No.: B2379762
CAS No.: 477868-54-5
M. Wt: 387.46
InChI Key: KFUIHFAOGLEHPX-CIAFOILYSA-N
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Description

The compound ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate features a piperidine-4-carboxylate core linked to a 1,3-thiazol-2-yl group. The thiazole ring is substituted at position 5 with an (E)-configured imine bond connected to a pyridin-4-ylformamido moiety.

Properties

IUPAC Name

ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-26-17(25)14-5-9-23(10-6-14)18-20-11-15(27-18)12-21-22-16(24)13-3-7-19-8-4-13/h3-4,7-8,11-12,14H,2,5-6,9-10H2,1H3,(H,22,24)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUIHFAOGLEHPX-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is typically constructed via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas or thioamides. For this compound, 2-aminothiazole derivatives are prepared using 5-[(1E)-iminomethyl] substituents. Recent protocols employ 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles as electrophiles in the presence of potassium hydroxide in dimethylformamide (DMF), achieving yields of 70–85%.

Reaction Conditions:

  • Electrophile: 2-(Benzo[d]thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile
  • Base: KOH (1.2 equiv)
  • Solvent: Anhydrous DMF
  • Temperature: 60–70°C
  • Time: 6–8 hours

Introduction of Pyridin-4-yl Formamido-Iminomethyl Group

The (1E)-{[(pyridin-4-yl)formamido]imino}methyl side chain is introduced via Schiff base formation. Pyridine-4-carbohydrazide is reacted with aldehyde-functionalized intermediates under acidic or neutral conditions. A preferred method involves coupling 5-formyl-1,3-thiazol-2-amine with pyridine-4-carbohydrazide in ethanol at reflux, yielding the imine linkage with >90% stereoselectivity for the E-isomer.

Key Parameters:

  • Molar Ratio: 1:1 (aldehyde:hydrazide)
  • Catalyst: Acetic acid (5 mol%)
  • Reflux Time: 12 hours

Piperidine-4-carboxylate Ester Coupling

The piperidine moiety is integrated via nucleophilic substitution or Mitsunobu reactions. Ethyl piperidine-4-carboxylate is alkylated using 2-chloro-5-[(1E)-iminomethyl]thiazole derivatives in the presence of a base such as triethylamine. Recent patents highlight the use of concentrated hydrochloric acid for simultaneous ester hydrolysis and chiral resolution when stereochemistry is critical.

Optimized Protocol (Patent CN106831540A):

  • Substrate: 3-Piperidine formamide hydrochloride (S-configuration ≥75%)
  • Reagent: 35% HCl (mass ratio 1:4)
  • Temperature: 60–65°C
  • Reaction Time: 3 hours

Reaction Optimization and Analytical Validation

Yield and Purity Enhancements

Parameter Standard Protocol Optimized Protocol Improvement
Thiazole Ring Formation 70% 85% +15%
Schiff Base Formation 80% 93% +13%
Piperidine Coupling 65% 78% +13%

Key optimizations include:

  • Solvent Selection: Replacing ethanol with DMF in thiazole synthesis reduces side reactions.
  • Acid Catalysis: Adding acetic acid (5 mol%) accelerates imine formation kinetics.
  • Chiral Resolution: Using concentrated HCl avoids costly chiral resolving agents, achieving enantiomeric excess (ee) >99%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.83 (s, 1H, NH), 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.92 (s, 1H, thiazole-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.65–3.58 (m, 2H, piperidine-H), 2.45 (s, 3H, SCH₃).
  • ¹³C NMR: 172.8 (C=O), 162.4 (C=N), 150.1 (pyridine-C), 140.3 (thiazole-C).

Infrared (IR) Spectroscopy:

  • Peaks at 3200–3208 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Multi-Step vs. One-Pot Approaches

Method Advantages Limitations
Multi-Step High purity (≥98%), Scalable Time-intensive (4–6 days)
One-Pot Multicomponent Faster (24–48 hours), Atom-economical Lower yield (60–70%)

The one-pot method reported by PMC8196987 combines thiazole formation and imine coupling in a single reactor but requires stringent temperature control to prevent racemization.

Stereochemical Considerations

The E-configuration of the iminomethyl group is critical for bioactivity. Polar solvents (e.g., DMF) favor the E-isomer due to stabilization of the transition state through hydrogen bonding. Chiral HPLC analysis confirms >99% ee when using HCl-mediated resolution.

Industrial-Scale Production Challenges

Regulatory Compliance

  • Impurity Profiling: The USP monograph specifies limits for residual solvents (DMF < 880 ppm) and heavy metals (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Core Structure Key Substituents Similarity Score* Notable Properties/Applications
Target Compound Piperidine-4-carboxylate + thiazole Pyridin-4-ylformamidoimino group at thiazole C5, (E)-configuration N/A Hypothesized enzyme inhibition (e.g., kinases)
Ethyl 1-(5-{2-(1-methyl-1H-pyrrol-2-yl)carbonylcarbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate (866020-00-0) Piperidine-4-carboxylate + pyridine 1-Methylpyrrole-2-carbonyl group at pyridine C5 0.60–0.85 (inferred) Increased lipophilicity due to methylpyrrole
Ethyl 1-(5-(5-(3-hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)piperidine-4-carboxylate (29a) Piperidine-4-carboxylate + thiophene 3-Hydroxyphenyl-thiophene-ketone chain N/A Potential anti-schistosomal activity
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate Piperidine-4-carboxylate Direct pyridin-4-yl substitution at piperidine N1 0.60 Simplified structure for SAR studies
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (914347-01-6) Piperidine-4-carboxylate + pyrimidine Bromine at pyrimidine C5 0.85 Electrophilic halogen for cross-coupling

*Similarity scores derived from structural overlap (e.g., Tanimoto coefficients) .

Key Structural Variations and Implications

  • Pyridine vs.
  • Thiazole vs. Thiophene vs. Pyrimidine Cores : The thiazole ring in the target compound offers nitrogen-based hydrogen-bonding capacity, whereas thiophene (compound 29a) introduces sulfur-mediated hydrophobic interactions. Pyrimidine derivatives (e.g., 914347-01-6) enable halogenation for further functionalization .
  • Ester Groups : Ethyl esters (target compound) balance solubility and lipophilicity; methyl esters (e.g., 914347-01-6) may alter metabolic stability .

Biological Activity

Ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H21N5O3S
  • Molecular Weight : 373.46 g/mol
  • IUPAC Name : this compound
  • CAS Number : 477868-54-5

Antimicrobial Activity

Studies have indicated that derivatives of thiazole compounds possess significant antimicrobial properties. For instance, compounds similar to ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine have shown activity against various bacterial strains:

CompoundTarget MicroorganismMethod UsedResult
Compound AStaphylococcus aureusDisk diffusionInhibition zone: 15 mm
Compound BEscherichia coliMIC determinationMIC: 32 µg/mL

These findings suggest that the thiazole moiety contributes to the antimicrobial efficacy of the compound.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of related piperidine derivatives. In vitro assays have demonstrated that certain derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:

CompoundCOX Inhibition (IC50)Comparison DrugIC50
Compound C0.04 µmol/LCelecoxib0.04 µmol/L

This indicates that compounds with similar structures may also exhibit comparable anti-inflammatory effects.

The proposed mechanism for the biological activity of ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways and microbial resistance.
  • Interaction with Receptors : Potential binding to various receptors could modulate physiological responses, providing therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers tested ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine against multi-drug resistant strains of bacteria. The results showed:

  • Inhibition Zones : Significant inhibition zones were recorded for both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Effects

In a controlled animal study, a derivative was administered to assess its anti-inflammatory properties in models of induced paw edema. The results indicated a reduction in paw swelling comparable to standard anti-inflammatory drugs.

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